molecular formula C14H23NO6 B1290096 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 886362-27-2

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B1290096
CAS No.: 886362-27-2
M. Wt: 301.34 g/mol
InChI Key: VQEUODXDPTZPSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a diol and a suitable electrophile.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced through a nucleophilic substitution reaction, where a Boc-protected amine reacts with an appropriate leaving group on the spirocyclic core.

Chemical Reactions Analysis

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times .

Scientific Research Applications

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid depends on its specific application. In proteomics, it may interact with proteins through covalent bonding or non-covalent interactions, allowing researchers to study protein structures and functions. In organic synthesis, it acts as a building block for the construction of more complex molecules .

Comparison with Similar Compounds

Similar compounds to 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid include other spirocyclic compounds with Boc-protected amino groups. These compounds share similar structural features but may differ in their specific ring systems or functional groups. Examples include:

    8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-7-carboxylic Acid: Similar structure but with a carboxylic acid group at a different position.

    8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-6-carboxylic Acid: Another similar compound with a different carboxylic acid position.

The uniqueness of this compound lies in its specific ring system and functional group arrangement, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEUODXDPTZPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624570
Record name 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-27-2
Record name 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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